(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid
Description
This compound is a fluorinated pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry (2S,4R) is critical for its conformational properties, particularly in peptide synthesis, where pyrrolidine derivatives are employed as proline analogs to modulate secondary structure formation. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, while the 3-fluorophenyl substituent enhances hydrophobicity and may influence electronic interactions in target biomolecules .
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-18-7-5-6-16(12-18)17-13-24(25(29)30)28(14-17)26(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23-24H,13-15H2,(H,29,30)/t17-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZCUQOBFSHQQK-XDHUDOTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₂₇H₂₅FNO₅
- Molecular Weight : 443.49 g/mol
- CAS Number : 174800-02-3
The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. Notably, it has been identified as a potential antagonist of N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative conditions like Alzheimer's disease. The compound's ability to inhibit butyrylcholinesterase (BChE) also suggests a role in enhancing cholinergic signaling, which is beneficial in cognitive disorders.
Neuroprotective Effects
Research indicates that derivatives similar to (2S,4R)-1 have shown promise in neuroprotection:
- Cholinesterase Inhibition : Compounds in this class have demonstrated selective inhibition of BChE, which can lead to increased levels of acetylcholine, thereby potentially improving cognitive function .
- NMDA Receptor Antagonism : The compound has been evaluated for its antagonistic effects on NMDA receptors, which are critical in synaptic plasticity and memory functions. Studies have shown that antagonism at the GluN1/GluN2A and GluN1/GluN2B subunits can mitigate excitotoxicity associated with neurodegenerative diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Inhibition of Mycobacterium tuberculosis : A related class of compounds has been reported to inhibit the enoyl-acyl carrier protein reductase (InhA) enzyme, crucial for the fatty acid biosynthesis pathway in Mycobacterium tuberculosis. This suggests that similar derivatives may also exhibit activity against this pathogen .
Case Studies
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines have shown that compounds with similar structures to (2S,4R)-1 can reduce cytotoxicity and promote cell survival under oxidative stress conditions .
- Antitubercular Activity : A series of pyrrolidine derivatives were screened against Mycobacterium tuberculosis, revealing several candidates with significant inhibitory effects on the InhA enzyme. These findings underscore the potential for developing new antitubercular agents based on this scaffold .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Insights:
Substituent Effects on Hydrophobicity :
- The 3-fluorophenyl group in the target compound provides moderate hydrophobicity compared to the trifluoromethyl group (more lipophilic) and the hydroxyl group (more hydrophilic) .
- The tert-butoxy substituent introduces steric bulk, which is advantageous in preventing peptide chain aggregation during SPPS .
The 4-fluorobenzyl group enhances π-stacking interactions, useful in designing peptides targeting hydrophobic binding pockets .
Conformational Control :
- Derivatives like 4-(tert-butoxy) and 4-(difluoro-methoxy) are employed as pseudo-proline analogs to enforce specific backbone conformations, reducing β-sheet formation in peptides .
Safety and Handling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
